molecular formula C15H12N2OS B078808 3-Benzyl-2-mercapto-3H-quinazolin-4-one CAS No. 13906-05-3

3-Benzyl-2-mercapto-3H-quinazolin-4-one

Cat. No.: B078808
CAS No.: 13906-05-3
M. Wt: 268.3 g/mol
InChI Key: PSPZHJCIFHRWNP-UHFFFAOYSA-N
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Description

3-Benzyl-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound with the molecular formula C15H12N2OS. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound features a quinazolinone core with a benzyl group at the 3-position and a mercapto group at the 2-position, making it a valuable scaffold in medicinal chemistry .

Mechanism of Action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with isothiocyanates, followed by cyclization. One common method includes the reaction of anthranilic acid with benzyl isothiocyanate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is then heated under reflux conditions to facilitate cyclization, yielding the desired quinazolinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-mercapto-3H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyl-2-mercapto-3H-quinazolin-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-thioxo-2,3-dihydroquinazolin-4-one
  • 3-Benzyl-2-sulfanylquinazolin-4-one
  • 3-Benzyl-2-thioxo-1,3-dihydroquinazolin-4-one

Uniqueness

3-Benzyl-2-mercapto-3H-quinazolin-4-one stands out due to its unique combination of a benzyl group and a mercapto group on the quinazolinone core. This structural feature enhances its biological activity and makes it a versatile scaffold for drug development. Compared to similar compounds, it exhibits superior antimicrobial and anticancer properties, making it a promising candidate for further research .

Properties

IUPAC Name

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZHJCIFHRWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350140
Record name 3-Benzyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644558
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13906-05-3
Record name 3-Benzyl-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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